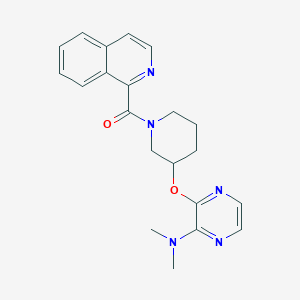

(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone

説明

The compound "(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone" is a synthetic molecule featuring a piperidinyl-pyrazine core linked to an isoquinoline moiety via a methanone bridge. The dimethylamino group on the pyrazine ring may enhance solubility and binding affinity, while the isoquinoline moiety could contribute to intercalation or protein interaction.

特性

IUPAC Name |

[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-isoquinolin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2/c1-25(2)19-20(24-12-11-23-19)28-16-7-5-13-26(14-16)21(27)18-17-8-4-3-6-15(17)9-10-22-18/h3-4,6,8-12,16H,5,7,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVOPMMWYNCLCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=NC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazine Intermediate: The synthesis begins with the preparation of the 3-(dimethylamino)pyrazine intermediate. This can be achieved through the reaction of 2-chloropyrazine with dimethylamine under basic conditions.

Coupling with Piperidine: The pyrazine intermediate is then reacted with piperidine in the presence of a suitable base to form the 3-(dimethylamino)pyrazin-2-yl)piperidine derivative.

Attachment of Isoquinoline: The final step involves the coupling of the piperidine derivative with isoquinoline-1-carboxylic acid chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazine ring, where nucleophiles can replace the dimethylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines or alcohols.

科学的研究の応用

(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone: has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.

Industrial Applications:

作用機序

The mechanism of action of (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it could inhibit a key enzyme involved in a disease pathway, thereby reducing the progression of the disease.

類似化合物との比較

Structural Analogues in Antiviral Therapeutics

Piroxicam Analogs (e.g., Compounds 13d, 13l, 13m):

- Structure: These analogs retain a piperidine or pyrazine scaffold, similar to the target compound. Modifications include sulfonamide or carboxyl groups.

- Activity: Demonstrated anti-HIV activity with EC50 values of 20–25 µM and selectivity indices (SI) >25. Molecular docking revealed interactions with HIV integrase (IN) akin to raltegravir, a clinically used IN inhibitor .

- Relevance: The target compound’s pyrazine-piperidine core may similarly bind integrase, though its isoquinoline group could alter binding kinetics or specificity.

Natural Product Analogues with Shared Scaffolds

Oleanolic Acid (OA) and Hederagenin (HG):

- Structure: Triterpenoids with pentacyclic frameworks, differing in hydroxylation patterns.

- Mechanism: Systems pharmacology and docking analyses showed that OA and HG share overlapping protein targets (e.g., inflammatory mediators, kinases) due to structural similarity, whereas gallic acid (GA), with a distinct phenolic structure, diverges in mechanism .

Comparative Data Table

Research Findings and Mechanistic Insights

- Docking Studies: Piroxicam analogs and OA/HG demonstrate that scaffold conservation predicts target overlap. The target compound’s pyrazine-piperidine core may mimic raltegravir’s binding to HIV IN, while its isoquinoline could introduce novel interactions .

- Transcriptome Analysis: Compounds with shared scaffolds (e.g., OA/HG) induce congruent gene expression profiles, suggesting the target compound’s mechanism could be inferred from structural neighbors .

生物活性

The compound (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone is a complex organic molecule notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 388.428 g/mol. It features several key structural components:

- Dimethylamino group

- Pyrazine moiety

- Piperidine ring

- Isoquinoline structure

These functional groups suggest a diverse range of interactions with biological targets, making the compound a candidate for further pharmacological investigation.

Biological Activity Overview

Research indicates that compounds with similar structures can exhibit various biological activities, including:

- Antitumor effects

- Neuroactive properties

- Antimicrobial activity

Table 1: Potential Biological Activities

| Activity Type | Description |

|---|---|

| Antitumor | Inhibits cancer cell proliferation |

| Neuroactive | Modulates neurotransmitter systems |

| Antimicrobial | Exhibits activity against bacterial and fungal strains |

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific receptors or enzymes, potentially inhibiting their activity. For instance:

- Enzyme Inhibition : The compound may bind to enzyme active sites, blocking substrate access.

This interaction can lead to downstream effects on cellular signaling pathways and biological responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds:

- Antitumor Activity : A study showed that a derivative exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the piperidine or isoquinoline components could enhance efficacy .

- Neuropharmacological Effects : Research indicated that compounds with similar piperidine structures could act as agonists or antagonists at neurotransmitter receptors, impacting mood and cognitive functions .

- Antimicrobial Studies : Some derivatives demonstrated effectiveness against specific bacterial strains, indicating potential applications in treating infections .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

- Preparation of the pyrazine derivative.

- Coupling with the piperidine and isoquinoline intermediates.

Optimizing reaction conditions can significantly enhance yield and minimize by-products during synthesis.

Table 2: Synthetic Routes Overview

| Step | Reaction Type | Key Intermediates |

|---|---|---|

| Pyrazine Derivative Synthesis | Nucleophilic substitution | 3-Dimethylaminopyrazine |

| Piperidine Coupling | Condensation | Piperidine derivative |

| Isoquinoline Integration | Cyclization | Isoquinoline derivative |

Q & A

Q. How can researchers address discrepancies in spectroscopic data between batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。